(2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone (2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone
Brand Name: Vulcanchem
CAS No.: 62492-58-4
VCID: VC2005280
InChI: InChI=1S/C13H10ClNO2/c14-9-4-5-12(15)11(7-9)13(17)8-2-1-3-10(16)6-8/h1-7,16H,15H2
SMILES: C1=CC(=CC(=C1)O)C(=O)C2=C(C=CC(=C2)Cl)N
Molecular Formula: C13H10ClNO2
Molecular Weight: 247.67 g/mol

(2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone

CAS No.: 62492-58-4

Cat. No.: VC2005280

Molecular Formula: C13H10ClNO2

Molecular Weight: 247.67 g/mol

* For research use only. Not for human or veterinary use.

(2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone - 62492-58-4

Specification

CAS No. 62492-58-4
Molecular Formula C13H10ClNO2
Molecular Weight 247.67 g/mol
IUPAC Name (2-amino-5-chlorophenyl)-(3-hydroxyphenyl)methanone
Standard InChI InChI=1S/C13H10ClNO2/c14-9-4-5-12(15)11(7-9)13(17)8-2-1-3-10(16)6-8/h1-7,16H,15H2
Standard InChI Key QNYBTFDZVVAFOA-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)O)C(=O)C2=C(C=CC(=C2)Cl)N
Canonical SMILES C1=CC(=CC(=C1)O)C(=O)C2=C(C=CC(=C2)Cl)N

Introduction

Chemical Identity and Structural Properties

(2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone is identified by the CAS registry number 62492-58-4 . It has a molecular formula of C13H10ClNO2 with a calculated molecular weight of 247.67 g/mol . The IUPAC name properly identifies the compound's structure, highlighting its key functional components: a methanone group connecting two substituted aromatic rings.

Molecular Structure

The compound features two aromatic rings connected by a carbonyl bridge (methanone group). On one aromatic ring, there is a primary amino group at the ortho position and a chlorine atom at the para position relative to the point of attachment to the carbonyl. The second aromatic ring contains a hydroxyl group at the meta position. This particular arrangement of functional groups creates a molecule with multiple reactive sites and potential for hydrogen bonding interactions.

The structural representation can be described by several identification systems:

Identification SystemIdentifier
Standard InChIInChI=1S/C13H10ClNO2/c14-9-4-5-12(15)11(7-9)13(17)8-2-1-3-10(16)6-8
Standard InChIKeyQNYBTFDZVVAFOA-UHFFFAOYSA-N
SMILESC1=CC(=CC(=C1)O)C(=O)C2=C(C=CC(=C2)Cl)N
PubChem Compound2794900

Chemical Properties and Reactivity

The chemical reactivity of (2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone is primarily determined by its multiple functional groups, each contributing distinct reactive characteristics.

Functional Group Reactivity

The compound contains several key functional groups that influence its chemical behavior:

  • Primary Amine Group: The -NH2 group at the 2-position of one phenyl ring can participate in various nucleophilic reactions, including acylation, alkylation, and condensation reactions .

  • Carbonyl Group: The central methanone (C=O) functionality can undergo typical carbonyl reactions such as reduction, nucleophilic addition, and condensation reactions.

  • Hydroxyl Group: The -OH group on the 3-position of the second phenyl ring can participate in esterification, etherification, and hydrogen bonding.

  • Chlorine Substituent: The chlorine atom at the 5-position provides opportunities for halogen exchange reactions and can activate the ring for certain electrophilic or nucleophilic substitutions .

Intramolecular Interactions

Synthesis and Preparation

Several synthetic routes for (2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone have been reported in the literature.

Standard Synthetic Approach

The most common synthetic route involves a Friedel-Crafts acylation reaction between 2-amino-5-chlorobenzoyl chloride and 3-hydroxyphenol in the presence of a suitable base. This reaction represents a type of electrophilic aromatic substitution that is widely used in the formation of ketones.

The reaction can be represented as:

2-amino-5-chlorobenzoyl chloride + 3-hydroxyphenol → (2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone + HCl

This approach provides a direct method for establishing the methanone linkage between the two aromatic rings.

Spectroscopic Characterization

Spectroscopic methods play a crucial role in confirming the structure and purity of (2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone.

Infrared (IR) Spectroscopy

IR spectroscopy is valuable for identifying the functional groups present in the compound . Expected characteristic absorption bands would include:

  • N-H stretching vibrations from the primary amine (3300-3500 cm⁻¹)

  • O-H stretching from the hydroxyl group (3200-3600 cm⁻¹)

  • C=O stretching from the carbonyl group (1650-1700 cm⁻¹)

  • C-Cl stretching vibrations (600-800 cm⁻¹)

  • C=C aromatic ring stretching vibrations (1400-1600 cm⁻¹)

Mass Spectrometry

Mass spectrometry would provide information about the molecular weight and fragmentation pattern of the compound. The expected molecular ion peak would correspond to m/z 247.67, consistent with the molecular formula C13H10ClNO2.

SpecificationValue
Purity≥95%-98%
FormSolid
CAS Number62492-58-4
Molecular Weight247.67 g/mol
FormulaC13H10ClNO2
QuantityPrice Range (EUR)
100 mg150.00-295.00
250 mg245.00-491.00
1 g453.00-1,178.00
5 g1,940.00

These prices vary between suppliers and may depend on purity levels and package sizes .

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